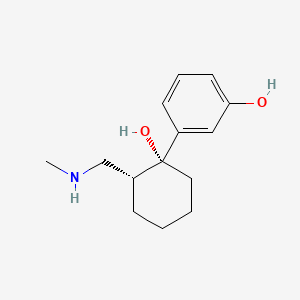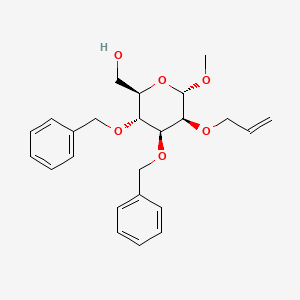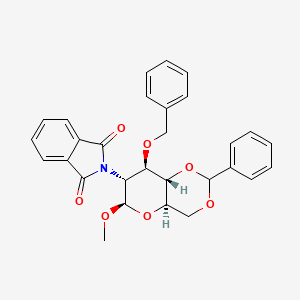
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as α-D-Glucose 1,6-Diphosphate and α-D-Mannose 1,6-Diphosphate, involves a general procedure that includes the phosphorylation of fully acetylated sugar phosphates and subsequent isolation by ion exchange chromatography (Hanna & Mendicino, 1970). Similar methodologies could be adapted for the synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt, focusing on the specific structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using techniques such as negative ion mass spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Christus & Madson, 2021). These studies provide insight into the atomic configuration and allow for the determination of molecular geometry, essential for understanding the compound's reactivity and interaction with biological molecules.
Chemical Reactions and Properties
2,5-Anhydro-D-mannitol has been shown to inhibit gluconeogenesis in isolated rat hepatocytes, indicating its potential as a biological regulator. The compound's ability to modify metabolic pathways underscores the importance of its chemical properties in biochemical applications (Stevens, Covey, & Dills, 1985).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Cyclic Analogues : 2,5-Anhydroglucitol, 2,5-anhydromannitol, and their phosphate derivatives are synthesized from D-mannose or D-glucose. These compounds, including 2,5-Anhydro-D-mannitol-1,6-diphosphate, are analogues of fructofuranose and its phosphates, highlighting a methodological approach to create selectively labeled compounds for biochemical studies (Persky & Albeck, 2000).
- Fructose 1,6 Bisphosphate Aldolase Inhibitor : A derivative, 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol), synthesized from banana fruit, has been studied as a structural analogue to known inhibitors of fructose-1,6 bisphosphate aldolase. This suggests potential applications in cancer treatment due to the structural similarity to the enzyme's substrate, offering an inexpensive method for developing treatments (Jesus’ Christus & M. Madson, 2021).
Potential Biological Applications
- Aspergillus fumigatus Mannitol-1-phosphate 5-dehydrogenase : The characterization of mannitol-1-phosphate dehydrogenase from Aspergillus fumigatus has applications in the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate, showcasing a potential for further biological and biochemical research applications (Krahulec et al., 2008).
- Mannitol Production from CO2 in Cyanobacteria : The engineering of photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, using genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, points to innovative approaches for sustainable mannitol production. This research demonstrates the conversion of CO2 into valuable sugar alcohols using photosynthetic organisms, indicating broad implications for biofuel and bioproduct development (Jacobsen & Frigaard, 2014).
Mecanismo De Acción
Target of Action
The primary target of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is the rat liver phosphofructokinase (PFKL) . PFKL is a key enzyme in the glycolytic pathway, which regulates the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Mode of Action
This compound acts as an activator of PFKL . By binding to PFKL, it enhances the enzyme’s activity, leading to increased conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Biochemical Pathways
The compound primarily affects the glycolytic pathway . By activating PFKL, it increases the rate of glycolysis, leading to enhanced production of ATP, the primary energy currency of the cell. This can have downstream effects on various cellular processes that rely on ATP, such as muscle contraction and signal transduction.
Result of Action
The activation of PFKL by this compound leads to an increase in the rate of glycolysis . This results in an increased production of ATP, which can enhance the energy availability in cells. Additionally, the compound inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis .
Propiedades
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRPOQCCLORLH-YNZNHRASSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Ba2O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)



